Ethyl 3-[(2-furylmethyl)amino]propanoate
CAS No.: 175203-83-5
Cat. No.: VC20897498
Molecular Formula: C10H15NO3
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175203-83-5 |
|---|---|
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | ethyl 3-(furan-2-ylmethylamino)propanoate |
| Standard InChI | InChI=1S/C10H15NO3/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3 |
| Standard InChI Key | CUWYCUOEHDOVAJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCNCC1=CC=CO1 |
| Canonical SMILES | CCOC(=O)CCNCC1=CC=CO1 |
Introduction
Ethyl 3-[(2-furylmethyl)amino]propanoate is a chemical compound that belongs to the class of heterocyclic compounds, specifically aromatic heterocycles. It features a furan ring linked to an amino group attached to a propanoate ester backbone. This compound is of interest in various scientific research fields due to its unique structural properties and potential applications.
Synthesis and Preparation
The synthesis of Ethyl 3-[(2-furylmethyl)amino]propanoate typically involves the reaction of ethyl beta-alanine with furfural or its derivatives under appropriate conditions, such as using catalysts or reagents that facilitate amine formation.
Potential Biological Activities
Given the presence of both an amino group and a furan ring, this compound might exhibit biological activities similar to those observed in other heterocyclic compounds:
-
Antimicrobial Activity: Some heterocyclic compounds have shown effectiveness against bacteria or fungi.
-
Pharmaceutical Intermediates: The structure could serve as an intermediate for synthesizing more complex molecules with therapeutic potential.
Availability and Suppliers
Ethyl 3-[(2-furylmethyl)amino]propanoate can be sourced from chemical suppliers like VWR International LLC . These companies provide high-quality chemicals tailored for scientific research needs.
Suppliers Information
| Supplier | Product Availability |
|---|---|
| VWR International LLC | Available for purchase online . |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume